molecular formula C7H11BrN4O B2979340 2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide CAS No. 1005650-48-5

2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide

Cat. No.: B2979340
CAS No.: 1005650-48-5
M. Wt: 247.096
InChI Key: NJEDYIBNSMTLGP-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide is a chemical compound with the molecular formula C7H11BrN4O and a molecular weight of 247.09 g/mol . This compound features a pyrazole ring substituted with a bromine atom at the 4-position and a butanehydrazide group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide typically involves the reaction of 4-bromo-1H-pyrazole with butanehydrazide under controlled conditions. One common method involves the use of hydrazine derivatives and acetylenic ketones to form pyrazoles . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure high purity and yield .

Chemical Reactions Analysis

2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of liver alcohol dehydrogenase, affecting the enzyme’s activity and subsequent biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)butanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN4O/c1-2-6(7(13)11-9)12-4-5(8)3-10-12/h3-4,6H,2,9H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEDYIBNSMTLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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